N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Acetylation of 4-aminophenol: : This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol. The reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.
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Formation of the intermediate: : The next step involves the reaction of 4-acetamidophenol with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to form an intermediate compound.
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Methylation: : The intermediate is then subjected to methylation using methyl iodide and a strong base such as sodium hydride to introduce the methylamino group.
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Final coupling: : The final step involves coupling the intermediate with glycine ethyl ester hydrochloride in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacologically active agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new treatments for diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups may allow it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-2-[(4-hydroxyphenyl)methyl-methylamino]acetamide
- N-(4-acetamidophenyl)-2-[(4-chlorophenyl)methyl-methylamino]acetamide
- N-(4-acetamidophenyl)-2-[(4-nitrophenyl)methyl-methylamino]acetamide
Uniqueness
N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide is unique due to the presence of the methoxy group on the aromatic ring, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in certain chemical reactions and may also affect its interaction with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(23)20-16-6-8-17(9-7-16)21-19(24)13-22(2)12-15-4-10-18(25-3)11-5-15/h4-11H,12-13H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEARSYIJGKTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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